Teicoplanin (sodium)
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Overview
Description
Teicoplanin (sodium) is a glycopeptide antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . It is known for its effectiveness in inhibiting bacterial cell wall synthesis, making it a valuable tool in combating resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthetic pathway involves the fermentation of this microorganism, followed by extraction and purification processes. The compound consists of a mixture of several closely related molecular species, each with a linear hepta-peptide structure that includes chlorinated hydroxytyrosine units, substituted phenyl-glycine units, and an acyl-glucosamine unit .
Industrial Production Methods
Industrial production of teicoplanin involves large-scale fermentation processes using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including filtration, chromatography, and crystallization, to isolate and purify the active compound .
Chemical Reactions Analysis
Types of Reactions
Teicoplanin undergoes several types of chemical reactions, including:
Oxidation: Teicoplanin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the teicoplanin molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of teicoplanin, each with potentially different biological activities and properties .
Scientific Research Applications
Teicoplanin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Applied in the development of new formulations and delivery systems for antibiotics
Mechanism of Action
Teicoplanin exerts its effects by inhibiting the polymerization of peptidoglycan, a critical component of bacterial cell walls . This inhibition prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets of teicoplanin include the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Teicoplanin is often compared to other glycopeptide antibiotics, such as vancomycin. While both compounds share a similar mechanism of action, teicoplanin has several unique features:
Longer Half-Life: Teicoplanin has a longer elimination half-life compared to vancomycin, allowing for less frequent dosing.
Lower Nephrotoxicity: Teicoplanin is associated with a lower risk of nephrotoxicity compared to vancomycin.
Better Tissue Penetration: Teicoplanin has better penetration into certain tissues, making it more effective in treating specific infections.
List of Similar Compounds
- Vancomycin
- Dalbavancin
- Oritavancin
Properties
Molecular Formula |
C130H181Cl2N9NaO37 |
---|---|
Molecular Weight |
2555.8 g/mol |
InChI |
InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1 |
InChI Key |
KRUKJDHGYCNLLH-FWISXHNISA-N |
Isomeric SMILES |
CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Canonical SMILES |
CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Origin of Product |
United States |
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